

# Triphenylantimony Crystal Structure: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Triphenylantimony*

Cat. No.: *B1630391*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **triphenylantimony** ( $Sb(C_6H_5)_3$ ), a compound of significant interest in organometallic chemistry and catalysis. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the analytical workflow.

## Core Crystallographic Data

The crystal structure of **triphenylantimony** reveals a molecule with a trigonal pyramidal geometry around the central antimony atom. The three phenyl groups are arranged in a propeller-like fashion.<sup>[1]</sup> Notably, X-ray diffraction studies have shown the existence of two crystallographically independent molecules (labeled here as Molecule A and Molecule B) within the asymmetric unit of the crystal lattice. This indicates slight conformational differences between the two molecules in the solid state.

The key quantitative data from the crystal structure analysis is summarized in the table below.

| Parameter                   | Molecule A | Molecule B |
|-----------------------------|------------|------------|
| Sb-C Bond Lengths (Å)       |            |            |
| Sb-C1                       | 2.151(3)   | 2.150(3)   |
| Sb-C2                       | 2.156(3)   | 2.154(3)   |
| Sb-C3                       | 2.161(4)   | 2.158(3)   |
| **C-Sb-C Bond Angles (°) ** |            |            |
| C1-Sb-C2                    | 97.60(12)  | 95.58(12)  |
| C1-Sb-C3                    | 94.87(13)  | 96.24(12)  |
| C2-Sb-C3                    | 95.82(12)  | 97.81(12)  |

It is important to note that while bond lengths and angles are available, the complete unit cell parameters ( $a$ ,  $b$ ,  $c$ ,  $\alpha$ ,  $\beta$ ,  $\gamma$ ), crystal system, and space group for pure **triphenylantimony** were not explicitly found in the surveyed literature.

## Experimental Protocols

The determination of the crystal structure of **triphenylantimony** is achieved through single-crystal X-ray diffraction. The following is a detailed methodology representative of the process.

## Synthesis and Crystallization of Triphenylantimony

**Triphenylantimony** is typically synthesized via the reaction of antimony trichloride with a phenyl Grignard reagent, such as phenylmagnesium bromide, in an inert solvent like diethyl ether or tetrahydrofuran (THF).

Protocol:

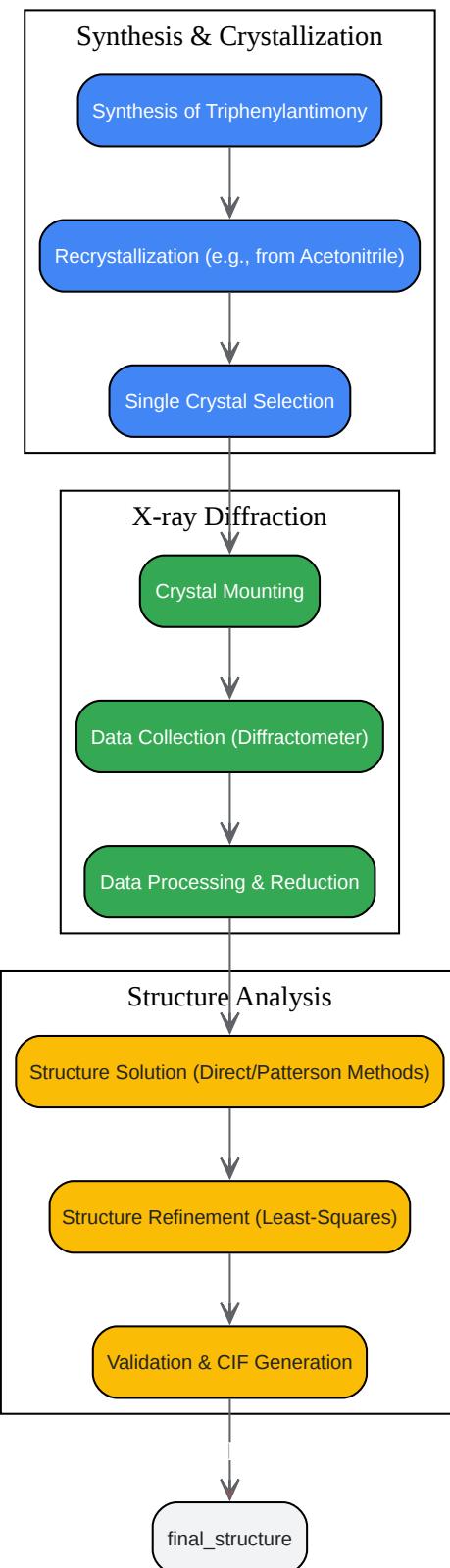
- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of phenylmagnesium bromide in diethyl ether is prepared.
- The flask is cooled in an ice bath, and a solution of antimony trichloride in diethyl ether is added dropwise with constant stirring.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **triphenylantimony**.
- Single crystals suitable for X-ray diffraction are obtained by recrystallization. A common method is the slow evaporation of a saturated solution of **triphenylantimony** in a suitable solvent, such as acetonitrile.[\[2\]](#)

## Single-Crystal X-ray Diffraction Data Collection

Protocol:

- A suitable single crystal of **triphenylantimony** is selected and mounted on a goniometer head.
- The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector (e.g., a CCD or CMOS detector).
- The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and improve data quality.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.
- The diffraction data is indexed to determine the unit cell parameters and Bravais lattice.
- The intensities of the diffraction spots are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.


## Structure Solution and Refinement

**Protocol:**

- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is refined using full-matrix least-squares techniques against the experimental diffraction data.
- Anisotropic displacement parameters are applied to non-hydrogen atoms.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated using crystallographic software to check for quality and consistency.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of **triphenylantimony**.



[Click to download full resolution via product page](#)

Workflow for **Triphenylantimony** Crystal Structure Analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Triphenylstibine - Wikipedia [en.wikipedia.org]
- 2. Triphenylantimony | 603-36-1 [chemicalbook.com]
- To cite this document: BenchChem. [Triphenylantimony Crystal Structure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630391#triphenylantimony-crystal-structure-analysis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)